molecular formula C12H11ClN2O2S2 B3963962 4-chloro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide

4-chloro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide

Cat. No. B3963962
M. Wt: 314.8 g/mol
InChI Key: FRLUBHBCBDSORC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-chloro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide involves the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation and inflammation. Specifically, it has been found to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. By inhibiting these enzymes, this compound can prevent the growth and division of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. Additionally, it has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, it has been shown to have antioxidant properties, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-chloro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide is its potent anticancer activity, which makes it a potential candidate for the development of novel cancer therapies. Additionally, its anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of inflammatory diseases. However, one of the limitations of this compound is its potential toxicity, which requires further investigation.

Future Directions

There are several future directions for the research on 4-chloro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide. One potential direction is the development of novel cancer therapies based on this compound. Additionally, further studies are needed to investigate the potential applications of this compound in the treatment of inflammatory diseases. Moreover, the toxicity of this compound needs to be thoroughly evaluated to ensure its safety for human use. Finally, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its widespread use in scientific research.
In conclusion, this compound is a promising compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its potent anticancer activity, anti-inflammatory and antioxidant properties make it a potential candidate for the development of novel therapies. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and toxicity.

Scientific Research Applications

4-chloro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent anticancer activity by inhibiting the growth of cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

4-chloro-N-[(2-oxothiolan-3-yl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O2S2/c13-8-3-1-7(2-4-8)10(16)15-12(18)14-9-5-6-19-11(9)17/h1-4,9H,5-6H2,(H2,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRLUBHBCBDSORC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1NC(=S)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-chloro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-chloro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide
Reactant of Route 4
Reactant of Route 4
4-chloro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide
Reactant of Route 5
Reactant of Route 5
4-chloro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide
Reactant of Route 6
4-chloro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.